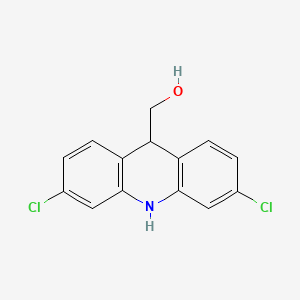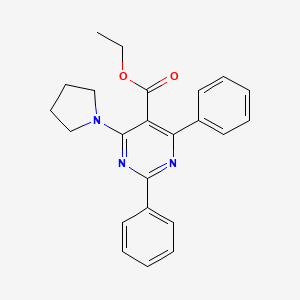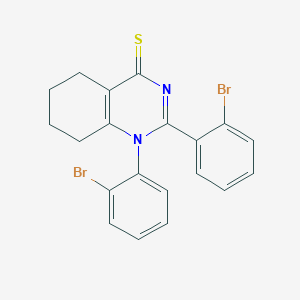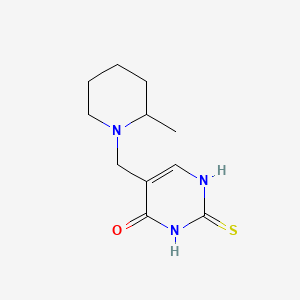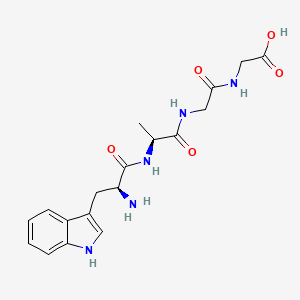![molecular formula C10H9N5O4S B15215093 2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one CAS No. 77961-71-8](/img/structure/B15215093.png)
2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(Methylsulfinyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine core substituted with a nitro group and a pyridine ring bearing a methylsulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Methylsulfinyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a nitro-substituted aldehyde.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a halogenated pyridine derivative.
Methylsulfinyl Group Addition: The methylsulfinyl group can be added through an oxidation reaction, where a methylthio group is oxidized to a methylsulfinyl group using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the methylthio group.
Reduction: Catalytic hydrogenation or metal hydrides for the reduction of the nitro group.
Substitution: Halogenated derivatives and nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((6-(Methylsulfinyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in DNA replication and repair.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-((6-(Methylsulfinyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and polymerases by binding to their active sites, thereby preventing their normal function.
Pathway Modulation: It modulates signaling pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their biological activities, including anticancer and antifibrotic properties.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors and have applications in cancer therapy.
Uniqueness
2-((6-(Methylsulfinyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one is unique due to the presence of both a nitro group and a methylsulfinyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a multi-target inhibitor make it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
77961-71-8 |
|---|---|
Fórmula molecular |
C10H9N5O4S |
Peso molecular |
295.28 g/mol |
Nombre IUPAC |
2-[(6-methylsulfinylpyridin-3-yl)amino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N5O4S/c1-20(19)8-3-2-6(4-11-8)13-10-12-5-7(15(17)18)9(16)14-10/h2-5H,1H3,(H2,12,13,14,16) |
Clave InChI |
XDDCTWKBMUZQRR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=NC=C(C=C1)NC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



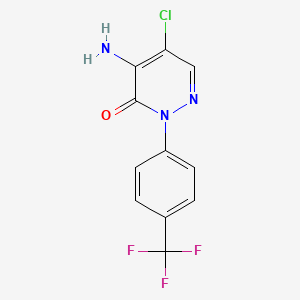
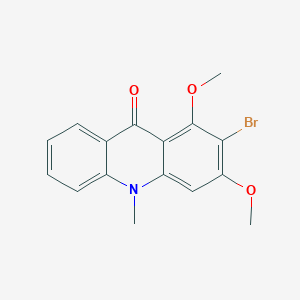
![N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide](/img/structure/B15215029.png)
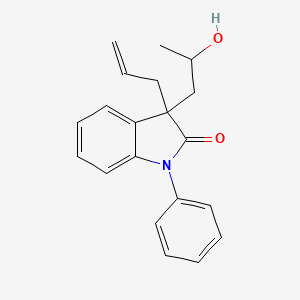
![Furo[3,4-d]pyrimidine](/img/structure/B15215042.png)


![Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215065.png)
